molecular formula C13H22N4O2 B2364619 Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate CAS No. 2228775-78-6

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate

Cat. No.: B2364619
CAS No.: 2228775-78-6
M. Wt: 266.345
InChI Key: NZFYGKWPAIJWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate: This compound features a tert-butyl group, an azidomethyl group, and a spirohexane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate typically involves multiple steps, starting with the formation of the spirohexane ring. The azidomethyl group is introduced through nucleophilic substitution reactions, and the tert-butyl carbamate is formed by reacting the intermediate with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s azide group makes it useful in bioconjugation reactions, such as click chemistry.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate involves its reactivity due to the azidomethyl group. This group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical pathways. The tert-butyl carbamate group serves as a protecting group for amines, allowing selective reactions to occur .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[[2-(azidomethyl)cyclohexyl]methyl]carbamate
  • Tert-butyl N-[[2-(azidomethyl)spiro[2.4]heptan-2-yl]methyl]carbamate

Uniqueness

Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate is unique due to its spirohexane ring, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions compared to similar compounds with different ring structures.

Properties

IUPAC Name

tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-11(2,3)19-10(18)15-8-13(9-16-17-14)7-12(13)5-4-6-12/h4-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFYGKWPAIJWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC12CCC2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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